molecular formula C10H8BrFN2O B1411990 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1596645-46-3

1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No. B1411990
CAS RN: 1596645-46-3
M. Wt: 271.09 g/mol
InChI Key: AJOPBLFXJYDNIP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol is C10H8BrFN2O. It has a molecular weight of 271.09 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of derivatives like 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. This process includes crystal structures and xanthine oxidase inhibitory activity evaluation (Qi, You, Wang, & Zhang, 2015).

Pharmacological Applications

  • Some derivatives of 1H-pyrazol-5-ol have shown potential as novel antipsychotic agents. These derivatives, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have been evaluated for their effects on spontaneous locomotion in mice and dopamine receptor binding (Wise et al., 1987).

Chemical Functionalization

  • The compound has been used in the sequential functionalization of pyrazole 1-oxides for the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles. This involves regioselective metalation and transmetalation steps (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).

Density Functional Theory (DFT) Studies

  • DFT studies have been conducted on related compounds like 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. These studies include conformational analysis and molecular structure comparisons with X-ray diffraction values (Yang et al., 2021).

Biological Activity Studies

  • Compounds like 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, structurally related to 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol, have been studied for their antimicrobial activities. The synthesis process and biological evaluation of these compounds have been documented (Sherkar & Bhandarkar, 2015).

Potential as COX-2 Inhibitors

  • 4,5-Diaryl-1H-pyrazole-3-ol derivatives, a group that includes the compound of interest, have been synthesized and evaluated as potential COX-2 inhibitors. This includes the synthesis of various classes of compounds for inhibitory activity against COX enzymes (Patel et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-5-fluorobenzyl bromide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c11-8-1-7(2-9(12)3-8)5-14-6-10(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOPBLFXJYDNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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